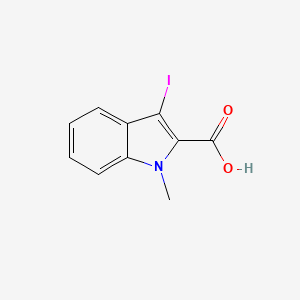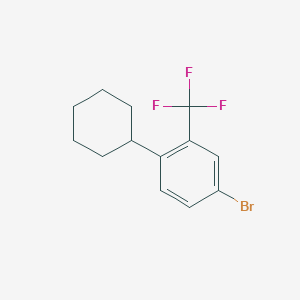
4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H14BrF3 It is a derivative of benzene, where a bromine atom, a cyclohexyl group, and a trifluoromethyl group are substituted at the 4th, 1st, and 2nd positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: to maintain consistent reaction conditions
Purification steps: such as recrystallization or chromatography to isolate the desired product
化学反应分析
Types of Reactions
4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The cyclohexyl group can be oxidized to form cyclohexanone derivatives.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol can be used to replace the bromine atom.
Oxidation: Potassium permanganate in acidic conditions can oxidize the cyclohexyl group.
Reduction: Lithium aluminum hydride can reduce the trifluoromethyl group.
Major Products
Substitution: 4-Methoxy-1-cyclohexyl-2-(trifluoromethyl)benzene
Oxidation: 4-Bromo-1-cyclohexanone-2-(trifluoromethyl)benzene
Reduction: 4-Bromo-1-cyclohexyl-2-(difluoromethyl)benzene
科学研究应用
4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as nucleophilic substitution or oxidative addition. The molecular targets and pathways involved include:
Palladium-catalyzed cross-coupling: The compound participates in the oxidative addition step, where the palladium catalyst forms a complex with the aryl halide.
Biological interactions: Potential interactions with enzymes or receptors, leading to modulation of biological pathways.
相似化合物的比较
4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
4-Bromo-1-cyclohexyl-2-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
4-Bromo-1-cyclohexyl-2-(difluoromethyl)benzene: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
4-Bromo-1-cyclohexyl-2-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of a hydrogen atom at the 2nd position.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for various applications.
属性
分子式 |
C13H14BrF3 |
|---|---|
分子量 |
307.15 g/mol |
IUPAC 名称 |
4-bromo-1-cyclohexyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H14BrF3/c14-10-6-7-11(9-4-2-1-3-5-9)12(8-10)13(15,16)17/h6-9H,1-5H2 |
InChI 键 |
ZYBXJLCTTQCRGC-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


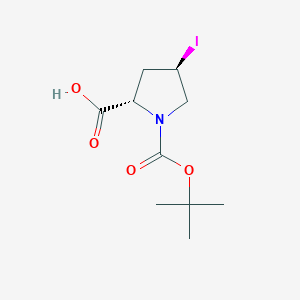
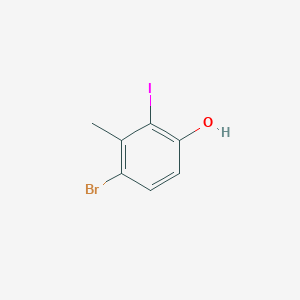
![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic dimethylcarbamic thioanhydride](/img/structure/B11831336.png)


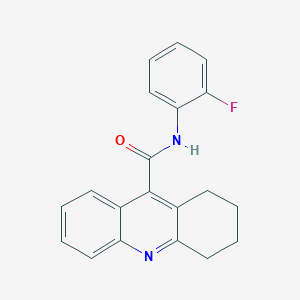


![4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11831376.png)
![(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B11831378.png)
![Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate](/img/structure/B11831385.png)
![8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11831389.png)

